3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide
Overview
Description
3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide is a heterocyclic compound with significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is characterized by a benzoxathiole ring structure with a nitro group at the 5-position and two dioxide groups at the 2,2-positions. It is known for its role as a reagent in peptide synthesis and other chemical reactions .
Preparation Methods
The synthesis of 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide typically involves a two-step, one-pot reaction. The process begins with the formation of a strained sultone, which is then used as a condensation agent. This method allows for the rapid preparation and isolation of peptides . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the efficient production of the compound.
Chemical Reactions Analysis
3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis, facilitating the rapid preparation and isolation of peptides.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in various industrial processes, including the synthesis of complex organic compounds
Mechanism of Action
The mechanism of action of 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide involves its role as a condensation agent in peptide synthesis. The strained sultone structure facilitates the formation of peptide bonds, making it an efficient reagent for this purpose. The molecular targets and pathways involved in its action are primarily related to its chemical reactivity and ability to form stable intermediates during reactions .
Comparison with Similar Compounds
3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide can be compared with other similar compounds, such as:
5-Nitro-3H-1,2-benzoxathiole 2,2-dioxide: This compound shares a similar structure but may have different reactivity and applications.
2-Hydroxy-5-nitrophenylmethanesulfonic acid sultone: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structure and the efficiency with which it can be used in peptide synthesis and other chemical reactions .
Properties
IUPAC Name |
5-nitro-3H-1,2λ6-benzoxathiole 2,2-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5S/c9-8(10)6-1-2-7-5(3-6)4-14(11,12)13-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGKZWZGRMZCMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065795 | |
Record name | 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14618-10-1 | |
Record name | 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14618-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-5-nitro-alpha toluenesulfonic acid sultone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14618-10-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121602 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-1,2-Benzoxathiole, 5-nitro-, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitro-3H-1,2-benzoxathiole 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Nitro-3H-1,2-benzoxathiole 2,2-dioxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4DZM2SN5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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